9-Decenal

Flavor Chemistry Sensory Analysis Fragrance Formulation

9-Decenal (CAS 39770-05-3), an aliphatic C10 unsaturated aldehyde with the molecular formula C₁₀H₁₈O, is a key aroma chemical used globally in flavor and fragrance formulations. It is recognized for its characteristic aldehydic, citrusy, and floral-waxy olfactory profile, described as reminiscent of fresh orange pulp.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 39770-05-3
Cat. No. B1583488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Decenal
CAS39770-05-3
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC=CCCCCCCCC=O
InChIInChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2,10H,1,3-9H2
InChIKeyAKMSQWLDTSOVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in most non-polar solvents
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





9-Decenal (CAS 39770-05-3): Procurement-Grade Identity and Regulatory Baseline for Technical Sourcing


9-Decenal (CAS 39770-05-3), an aliphatic C10 unsaturated aldehyde with the molecular formula C₁₀H₁₈O, is a key aroma chemical used globally in flavor and fragrance formulations [1]. It is recognized for its characteristic aldehydic, citrusy, and floral-waxy olfactory profile, described as reminiscent of fresh orange pulp [2]. The compound is officially registered as FEMA GRAS 3912 and JECFA 1286, confirming its regulatory acceptance for food flavoring applications, and is produced synthetically to ensure consistent quality and supply [1][3].

9-Decenal: Why Aldehyde C-10 and Linear Analogs Fail as Direct Replacements


In technical procurement for flavor and fragrance compounding, the assumption that other C10 aldehydes like Decanal (Aldehyde C-10) or (E)-2-Decenal can substitute for 9-Decenal is a common and costly error. This class of materials exhibits extreme sensitivity of organoleptic character to minor structural differences; for example, Decanal presents a fatty, waxy orange-peel profile, while 9-Decenal uniquely delivers a sweet, juicy, orange-pulp effect with distinct floral nuances [1][2]. Furthermore, 9-Decenal demonstrates significantly higher potency, allowing for lower use levels in citrus profiles [2]. Such functional and economic differences render simple in-class replacement without quantitative validation unacceptable for maintaining product consistency and cost-efficiency [1].

9-Decenal: Quantitative Differentiation Evidence Against Closest Analogs for Informed Sourcing


9-Decenal vs. Decanal: Differential Odor Character and Application Potency in Citrus Formulations

9-Decenal is not simply a generic 'aldehydic' note; it provides a specific 'orange pulp' character distinct from Decanal's 'orange peel' profile. This difference is critical for formulators aiming for juicy, natural citrus effects [1]. In citrus applications, 9-Decenal exhibits a higher flavor impact, requiring an ideal use level of only 2 ppm in bergamot flavors compared to other aldehydes that may require higher concentrations for similar perceived intensity [2].

Flavor Chemistry Sensory Analysis Fragrance Formulation

9-Decenal vs. (E)-2-Decenal: Reduced Cilantro Off-Note and Enhanced Orange Fidelity

A critical differentiator for 9-Decenal is its avoidance of the strong cilantro association that is characteristic of its close analog, trans-2-decenal [1]. While both compounds are reminiscent of citrus, 9-Decenal provides a cleaner, more focused orange profile, making it more versatile and authentic in delicate citrus and complex savory applications where the cilantro note would be a defect [1].

Flavor Chemistry Sensory Analysis Citrus Flavor

9-Decenal vs. Aldehyde C-10: Differential Function as a Top Note with Extended Persistence

9-Decenal serves a distinct functional role as a long-lasting top note, providing initial lift while maintaining a detectable presence far longer than typical citrus top notes [1]. This contrasts with the more rapid evaporation of many linear aldehydes like Aldehyde C-10. Its performance is characterized by its ability to impart 'tremendous lift' while its scent can still be detected on a paper blotter for over two weeks [1][2].

Fragrance Chemistry Perfumery Volatility

9-Decenal vs. Aldehyde C-10 and (E)-2-Decenal: Superior Efficacy in Counteracting Fatty Off-Notes in Savory Systems

In savory flavor applications, a key functional differentiator for 9-Decenal is its demonstrated utility in counteracting the harsh, fatty notes of 2,4-decadienal, a common off-flavor in chicken, bacon, and fried foods [1]. While trans-2-nonenal and trans-2-decenal also exhibit this property, 9-Decenal's specific citrus-pulp character allows it to perform this function while also contributing a desirable, juicy nuance that other aldehydes do not provide [1]. Quantitatively, 30 ppm of 9-Decenal is cited as very effective in bacon flavors to counter 2,4-decadienal, whereas Decanal would impart an undesirable waxy-peel note at such levels [1].

Flavor Chemistry Savory Flavor Food Technology

9-Decenal vs. cis-4-Decenal: Proven Analytical Purity and Reproducibility in Commercial Batches

For analytical and industrial users, a key differentiator is the availability and purity profile of 9-Decenal. High-purity commercial grades, such as those with a minimum purity of 98.0% and stabilized with synthetic alpha-tocopherol, are widely available and well-characterized by authoritative databases [1][2]. In contrast, the structurally related cis-4-decenal is often sold as a 'technical grade' with a stated purity of only 80%, introducing significant batch-to-batch variability and unknown impurities that can affect downstream applications and analytical accuracy .

Analytical Chemistry Quality Control Procurement

9-Decenal: Optimized Industrial Applications and Research Use Cases Based on Differential Evidence


Precision Formulation of Juicy Orange and Grapefruit Flavors

Flavorists should select 9-Decenal over Decanal or (E)-2-Decenal to achieve an authentic, juicy 'orange pulp' character without the fatty-peel or cilantro off-notes. Optimized use levels (e.g., 8 ppm for grapefruit, 10 ppm for orange) are established in the literature [1].

Creation of High-Performance Citrus Top Notes with Extended Longevity

Perfumers can leverage 9-Decenal's unique balance of high initial lift and extended persistence (>14 days on blotter) to bridge the gap between fleeting top notes and heavier middle notes in fine fragrances and personal care products. Its use level of 0.1-2% in fragrance concentrate is recommended [1][2].

Strategic Management of Fatty Off-Notes in Savory Flavor Systems

Flavor formulators can use 9-Decenal (e.g., at 30 ppm in bacon flavors) as a targeted agent to counteract the harsh, fatty notes of 2,4-decadienal while simultaneously contributing a subtle, desirable juicy nuance [1]. This dual function is not replicated by other aldehyde analogs.

Reliable Analytical Standardization and High-Reproducibility Research

Analytical chemists and researchers requiring a well-characterized C10 aldehyde should procure 9-Decenal for its high commercial purity (min. 98.0%) and availability in stabilized form, offering superior batch-to-batch reproducibility compared to lower-purity technical grade analogs like cis-4-decenal [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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